N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-21-11-14(18(20-21)24-2)17(23)19-10-15(22)12-5-7-13(8-6-12)16-4-3-9-25-16/h3-9,11,15,22H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOAWFSJKYDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring, a furan moiety, and a hydroxyethyl group. Its molecular formula is , and it has a molecular weight of approximately 301.31 g/mol. The presence of the furan ring and the methoxy group contributes to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate amine and methyl chloroformate under basic conditions. The reaction is carried out in organic solvents such as dichloromethane, allowing for efficient formation of the desired product with high purity through recrystallization or chromatography .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including HepG2 and MCF-7. These compounds often exert their effects by inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Example A | HepG2 | 3.96 | Apoptosis induction |
| Example B | MCF-7 | 0.21 | Topoisomerase II inhibition |
Anti-inflammatory Activity
The compound exhibits promising anti-inflammatory properties, similar to other pyrazole derivatives. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent comparable to standard drugs like dexamethasone .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, including E. coli and Bacillus subtilis, at concentrations that suggest potential therapeutic applications in treating infections .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives akin to this compound:
- Study on Anticancer Effects : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines, showing IC50 values ranging from 0.21 nM to 10 μM, indicating strong anticancer activity .
- Anti-inflammatory Research : Compounds were assessed for their ability to inhibit TNF-α and IL-6 production in vitro, with some derivatives achieving up to 85% inhibition at specific concentrations .
- Antimicrobial Testing : A compound similar to the focus compound was tested against Mycobacterium tuberculosis and various bacterial strains, demonstrating significant antimicrobial activity at low concentrations .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Pyrazoles have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.21 |
| Compound B | HCT-116 | 0.49 |
| This compound | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit various inflammatory mediators, making them candidates for treating inflammatory diseases. Studies indicate that modifications in the pyrazole structure can enhance anti-inflammatory activity .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Introduction of furan and phenyl groups via electrophilic aromatic substitution or nucleophilic addition.
- Final Modifications : Hydroxylation and methoxylation steps to yield the final product.
Case Studies and Research Findings
Several studies have focused on the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their anticancer activity against multiple cell lines, demonstrating that structural variations significantly influence potency. The compound was found to be among the most effective, particularly against breast cancer cells .
Case Study 2: Mechanistic Insights
Research investigating the mechanism of action revealed that similar pyrazole compounds induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
